molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Cat. No. B1309500
CAS RN: 4771-49-7
M. Wt: 159.18 g/mol
InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N
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Patent
US04256641

Procedure details

A 12-l. three-necked flask, equipped with a mechanical stirrer, a thermometer and a dropping funnel provided with a Drierite drying tube was charged with 610 ml (7.9 moles) of N,N-dimethylformamide. The flask was immersed in an ice bath and 217 g (1.42 moles) of phosphorus oxychloride was added at 5°-10° with stirring over 1 hour. The dropping funnel was rinsed with 20 ml of dimethylformamide and the light pink orange oil was stirred for further 10 minutes in the ice bath. Then a solution of 156 g (1.19 moles) of 6-methylindole in 156 ml of dimethylformamide was added at 5°-10° C. over a period of 1 hour. The ice bath was removed and the red orange solution was stirred for an additional hour, while the flask content warmed up to room temperature. At the end of the reaction period, 1.17 kg of crushed ice was added. The temperature fell to -10° and after a short time a light yellow slurry was formed. The reaction mixture was stirred for 1 hour, as the temperature came to 15°. Then a solution of 840 g (13.0 moles) of potassium hydroxide pellets (87% assay) in 2 l of water was added over 30 minutes, during which time the pot temperature rose to 50°. After the addition was complete, the dropping funnel was replaced by a reflux condenser and the orange solution was heated rapidly with stirring on a steam bath to 93° and kept at this temperature for 30 minutes. The mixture was allowed to stand at room temperature overnight. The precipitate was collected by suction filtration, washed with water and dried at 60° (constant weight) to give 186.5 g (98%) of product as orange crystals, m.p. 183°-186°.
[Compound]
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
156 g
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Three
Quantity
840 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
610 mL
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[K+].CN(C)[CH:20]=[O:21]>O>[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([C:11]([CH:20]=[O:21])=[CH:12][NH:13]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
156 g
Type
reactant
Smiles
CC1=CC=C2C=CNC2=C1
Name
Quantity
156 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
840 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
610 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer and a dropping funnel provided with a Drierite drying tube
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice bath
WASH
Type
WASH
Details
The dropping funnel was rinsed with 20 ml of dimethylformamide
STIRRING
Type
STIRRING
Details
the light pink orange oil was stirred for further 10 minutes in the ice bath
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the red orange solution was stirred for an additional hour, while the flask content
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period, 1.17 kg of crushed ice
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
fell to -10°
CUSTOM
Type
CUSTOM
Details
after a short time a light yellow slurry was formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour, as the temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
came to 15°
CUSTOM
Type
CUSTOM
Details
rose to 50°
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the dropping funnel was replaced by a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the orange solution was heated rapidly
STIRRING
Type
STIRRING
Details
with stirring on a steam bath to 93°
WAIT
Type
WAIT
Details
kept at this temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° (constant weight)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C2C(=CNC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 186.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.